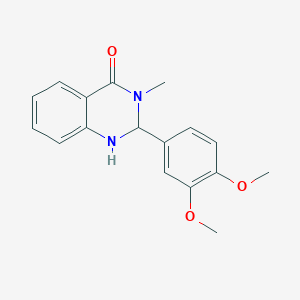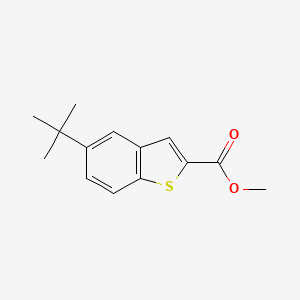![molecular formula C15H16N2O3 B6012577 N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide, also known as CHM-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CHM-1 is a member of the chromanecarboxamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and angiogenesis. Specifically, N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. In addition, N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide can induce apoptosis (programmed cell death) in cancer cells and reduce the expression of various proteins involved in cancer growth and survival. In vivo studies have shown that N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide can inhibit tumor growth and reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is its potential as a therapeutic agent for various diseases, including cancer and inflammation. In addition, N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to exhibit low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide. One area of interest is the development of new synthetic analogs of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide that may exhibit improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide and its potential applications in various disease settings. Finally, clinical trials are needed to determine the safety and efficacy of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide in human patients.
Méthodes De Synthèse
The synthesis of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide involves a multi-step process that begins with the reaction of 2-chromanecarboxylic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the desired compound, N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide. The synthesis of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been optimized to produce a high yield of pure compound suitable for use in scientific research.
Applications De Recherche Scientifique
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to exhibit a range of potential therapeutic applications, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Studies have demonstrated that N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit angiogenesis in tumor models.
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-12(17-20-10)9-16-15(18)14-7-6-11-4-2-3-5-13(11)19-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPOPWUHINWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

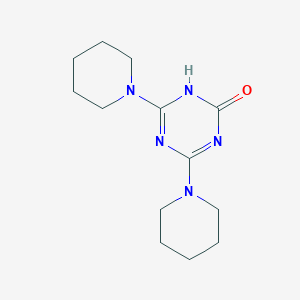
![methyl 5-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6012505.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

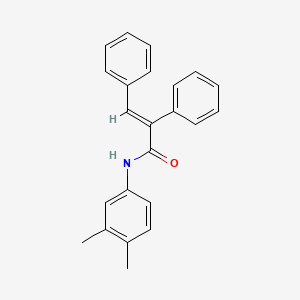
![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)
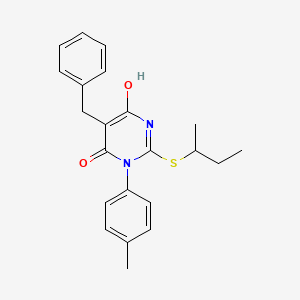
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
